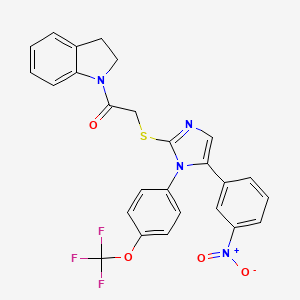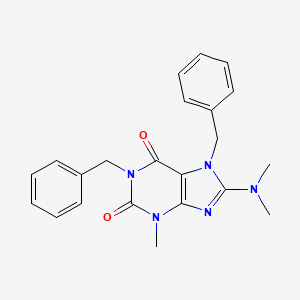
1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione, also known as DBDMH, is an organic compound that has been extensively studied for its potential applications in scientific research. This white crystalline powder is known for its ability to act as a disinfectant and has been used in various industrial applications. In
Applications De Recherche Scientifique
Cancer Research: BRD4 Inhibition
This compound has been studied for its potential as a BRD4 inhibitor . BRD4 is a protein that plays a key role in the progression of several cancers by influencing gene expression. Inhibitors like 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione can potentially disrupt this process, offering a pathway for cancer treatment .
Cardiovascular Diseases: Epigenetic Modulation
Due to its interaction with BRD4, this compound may also have applications in treating cardiovascular diseases. BRD4 is involved in the regulation of genes associated with heart muscle function and vascular inflammation, making it a target for therapeutic intervention .
Molecular Docking Studies
The compound’s structure allows it to fit into the binding pockets of certain proteins, making it useful in molecular docking studies. These studies can help predict how the compound interacts with various proteins, which is crucial for drug design and discovery .
Mécanisme D'action
Target of Action
The primary target of 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione is Bromodomain-containing protein 4 (BRD4) . BRD4, an epigenetic reader, is recognized as a potential therapeutic target for several types of cancer and cardiovascular diseases .
Mode of Action
This compound interacts with BRD4 by inhibiting its activity . Most of the synthesized 1,7-dibenzyl-substituted theophylline derivatives showed detectable activities with IC50 values in the range 2.51–10.50 µM . Notably, some compounds showed significant selectivity for two bromodomains of BRD4, where the inhibition of BD1 was 20-times greater than that of BD2 .
Biochemical Pathways
BRD4 recognizes acetylated lysine (KAc) residues of histones and other proteins via their bromodomains to regulate gene transcription . This can involve the recruitment of a positive transcriptional elongation factor complex (P-TEFb), which has an important adjusting role for RNA polymerase II (RNA Pol II) . Given that the target genes of BRD4 are associated with multiple pathological processes, such as aberrant cell proliferation and inflammation, BRD4 has garnered considerable research attention in the pharmaceutical field .
Result of Action
The inhibition of BRD4 by 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione can potentially disrupt the transcription of target genes associated with cell proliferation and inflammation . This disruption can lead to the suppression of these pathological processes, providing therapeutic benefits in diseases such as cancer and cardiovascular diseases .
Propriétés
IUPAC Name |
1,7-dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-24(2)21-23-19-18(26(21)14-16-10-6-4-7-11-16)20(28)27(22(29)25(19)3)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQSVSVPOQXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)
![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)

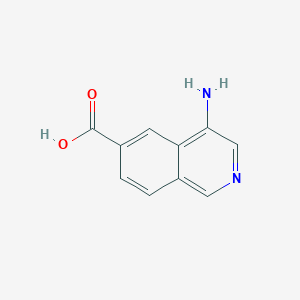

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)
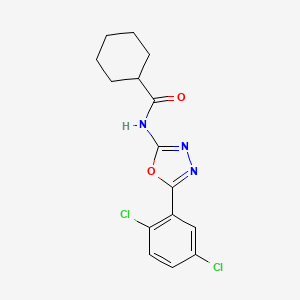

![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)
![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)
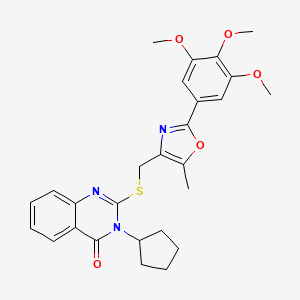
![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)
